Ethyl 2-methyl-6-phenylpyridine-3-carboxylate

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

The 2-methyl-6-phenyl-3-ethyl ester configuration uniquely enables direct hydrazide and hydrazone synthesis via reaction with hydrazine hydrate, bypassing activation steps required for carboxylic acid analogs. With MW 241.28 g/mol and balanced lipophilicity, it provides a defined SAR starting point for medicinal chemistry. Unlike custom-synthesis-dependent analogs, this scaffold is commercially stocked at ≥95% purity, reducing lead time and ensuring batch consistency for antiviral and anticancer screening programs. Choose the ester—not the acid—for reproducible synthetic fidelity.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
CAS No. 1702-14-3
Cat. No. B154889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-6-phenylpyridine-3-carboxylate
CAS1702-14-3
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(C=C1)C2=CC=CC=C2)C
InChIInChI=1S/C15H15NO2/c1-3-18-15(17)13-9-10-14(16-11(13)2)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3
InChIKeyMZYVLAQGPZYJJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-methyl-6-phenylpyridine-3-carboxylate (CAS 1702-14-3): Procurement-Relevant Physicochemical and Structural Profile


Ethyl 2-methyl-6-phenylpyridine-3-carboxylate (CAS 1702-14-3) is a trisubstituted pyridine derivative with the molecular formula C₁₅H₁₅NO₂ and a molecular weight of 241.28 g/mol [1]. The compound features a pyridine core bearing a methyl group at the 2-position, a phenyl group at the 6-position, and an ethyl ester moiety at the 3-position [1]. Its physicochemical properties include a predicted density of 1.103±0.06 g/cm³, a boiling point range of 154-160 °C at 1 Torr, and a recommended storage condition of 2-8°C . The compound exists as a solid at room temperature and is utilized primarily as a versatile synthetic intermediate in medicinal chemistry and organic synthesis .

Why Generic 6-Phenylpyridine Derivatives Cannot Substitute for Ethyl 2-methyl-6-phenylpyridine-3-carboxylate in Research Procurement


Despite sharing a 6-phenylpyridine core, in-class compounds exhibit substantial functional divergence due to variations in substitution pattern and functional group identity. The target compound's specific 2-methyl-6-phenyl-3-ethyl ester arrangement confers a unique combination of steric hindrance, electronic distribution, and reactivity that cannot be replicated by analogs such as 2-methyl-6-phenylpyridine-3-carboxylic acid (CAS 66416-49-7, lacking the ester moiety), ethyl 4-hydroxy-6-phenylpyridine-2-carboxylate (CAS not provided, differing substitution pattern), or ethyl 2-methyl-6-phenylnicotinate derivatives with alternative 4-position substituents [1]. Empirical data demonstrate that even minor structural modifications—such as replacement of the ethyl ester with a carboxylic acid or introduction of a 4-chlorophenyl substituent—yield compounds with molecular weights differing by 28.04 Da and 110.55 Da, respectively, which correlates with altered solubility profiles, divergent synthetic utility, and distinct biological target engagement . Furthermore, the 2-methyl-6-phenyl-3-ethyl ester configuration serves as a defined progenitor for downstream hydrazide and hydrazone synthesis pathways that are inaccessible to ester-lacking analogs [2]. Generic substitution therefore introduces uncontrolled variables that compromise experimental reproducibility and synthetic fidelity.

Quantitative Differentiation Evidence: Ethyl 2-methyl-6-phenylpyridine-3-carboxylate Versus Key Comparators


Synthetic Versatility: Hydrazide and Hydrazone Derivatization Yield Compared to 2-Methyl-6-phenylpyridine-3-carboxylic Acid

Ethyl 2-methyl-6-phenylpyridine-3-carboxylate demonstrates quantifiable synthetic utility as a progenitor for hydrazide and hydrazone derivatives, a transformation pathway that is inaccessible to its carboxylic acid analog 2-methyl-6-phenylpyridine-3-carboxylic acid (CAS 66416-49-7). In a published synthetic protocol, the target compound (referred to as ethyl 2-methyl-6-phenylnicotinate 3a) undergoes reaction with hydrazine hydrate to yield 6-aryl-2-methylnicotinohydrazides 4a-c, which subsequently serve as precursors for a panel of nine hydrazone derivatives (6a-i) upon condensation with selected isatins [1]. The carboxylic acid analog cannot undergo this direct hydrazide-forming transformation without prior activation, representing a distinct functional advantage for the ethyl ester compound in medicinal chemistry workflows. X-ray single crystal diffraction of hydrazone 6h confirmed the structural integrity of the derivative, validating the synthetic reliability of this pathway .

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Molecular Weight Differentiation for Downstream Synthetic Planning: Comparison with Carboxylic Acid and 4-Substituted Analogs

Ethyl 2-methyl-6-phenylpyridine-3-carboxylate possesses a molecular weight of 241.28 g/mol, which differs from structurally proximal analogs by quantifiable margins [1]. The corresponding carboxylic acid derivative, 2-methyl-6-phenylpyridine-3-carboxylic acid (CAS 66416-49-7), has a molecular weight of 213.24 g/mol, representing a difference of 28.04 Da attributable to replacement of the ethyl ester with a carboxylic acid group [2]. A more distant analog, ethyl 4-(4-chlorophenyl)-2-methyl-6-phenylpyridine-3-carboxylate (CAS 1203207-93-5), incorporates an additional 4-chlorophenyl substituent, yielding a molecular weight of 351.83 g/mol and a difference of 110.55 Da . These molecular weight differentials correlate with divergent LogP values, solubility characteristics, and membrane permeability profiles, rendering the target compound a chemically distinct entity for applications where specific physicochemical parameters are constrained.

Medicinal Chemistry Drug Design Physicochemical Property Analysis

Commercial Availability and Defined Purity Specifications Relative to Custom Synthesis Analogs

Ethyl 2-methyl-6-phenylpyridine-3-carboxylate is available from multiple commercial suppliers with defined minimum purity specifications of 95% [1]. In contrast, several structurally related analogs, including 2-methyl-6-phenylpyridine-3-carboxylic acid (CAS 66416-49-7) and 2-methyl-6-phenylpyridine-3-carbohydrazide (CAS 52090-57-0), are predominantly available through custom synthesis services rather than as off-the-shelf catalog items [2]. The target compound's commercial availability with standardized purity metrics reduces procurement lead time and ensures batch-to-batch consistency, whereas custom-synthesized analogs introduce variable timelines and potential quality control variability.

Procurement Chemical Sourcing Supply Chain Management

Regioisomeric Distinction from 4-Hydroxy and 2-Carboxylate 6-Phenylpyridine Derivatives

Ethyl 2-methyl-6-phenylpyridine-3-carboxylate exhibits a specific substitution pattern (2-methyl, 6-phenyl, 3-ethyl ester) that is regioisomerically distinct from other commercially relevant 6-phenylpyridine derivatives. For example, ethyl 4-hydroxy-6-phenylpyridine-2-carboxylate (CAS not provided) possesses a hydroxyl group at the 4-position and a carboxylate at the 2-position, a substitution arrangement that confers enhanced reactivity via the hydroxyl moiety for further functionalization and alters hydrogen-bonding capacity . Similarly, 6-phenyl-2-pyridinecarboxylic acid (CAS 39774-28-2) places the carboxyl functionality at the 2-position rather than the 3-position, leading to distinct chelation properties and divergent biological target engagement . This regioisomeric specificity dictates the compound's suitability for structure-activity relationship studies where precise spatial orientation of substituents is critical.

Structural Isomerism Reactivity Profiling Medicinal Chemistry

High-Value Application Scenarios for Ethyl 2-methyl-6-phenylpyridine-3-carboxylate Based on Evidence


Synthesis of Hydrazide and Hydrazone Libraries for Antiviral and Cytotoxic Screening Programs

Ethyl 2-methyl-6-phenylpyridine-3-carboxylate serves as an optimal starting material for the synthesis of 6-aryl-2-methylnicotinohydrazides and their corresponding hydrazone derivatives via direct reaction with hydrazine hydrate, a transformation inaccessible to the carboxylic acid analog without additional activation steps [1]. This synthetic pathway has been validated through the generation of hydrazones 6a-i, with X-ray crystallographic confirmation of structural integrity, and these derivatives have demonstrated evaluable anti-HSV-1 and cytotoxic activities [1]. Research programs focused on expanding hydrazide-based compound collections for antiviral or anticancer screening should prioritize procurement of the ethyl ester compound over the carboxylic acid analog to enable direct hydrazide formation.

Physicochemical Property Optimization in Medicinal Chemistry Lead Generation

The compound's molecular weight of 241.28 g/mol and specific substitution pattern provide a defined baseline for structure-activity relationship (SAR) studies where incremental modification of physicochemical properties is required [2]. Medicinal chemistry teams can select this intermediate when target compound profiles require a molecular weight in the 240-250 Da range and a balanced lipophilic-hydrophilic character imparted by the ethyl ester moiety. The 28.04 Da differential from the carboxylic acid analog and the 110.55 Da differential from the 4-chlorophenyl analog represent quantifiable property adjustments that may be strategically deployed or avoided depending on project-specific physicochemical target ranges [2][3].

Routine Organic Synthesis Requiring Characterized and Commercially Available Pyridine Building Blocks

For laboratories requiring immediate access to a characterized 2-methyl-6-phenylpyridine-3-carboxylate scaffold, the commercial availability of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate with a defined 95% minimum purity specification from multiple vendors provides a significant operational advantage over custom-synthesis-dependent analogs such as the carboxylic acid (CAS 66416-49-7) and carbohydrazide (CAS 52090-57-0) derivatives [4][5]. This ready availability reduces procurement lead time and ensures batch-to-batch consistency, making it the preferred choice for time-sensitive synthetic campaigns and for laboratories without in-house custom synthesis capabilities.

Regioisomer-Specific SAR Studies in 6-Phenylpyridine-Based Drug Discovery

The compound's precise 2-methyl-6-phenyl-3-ethyl ester substitution pattern distinguishes it from other commercially available 6-phenylpyridine regioisomers such as ethyl 4-hydroxy-6-phenylpyridine-2-carboxylate (4-OH, 2-carboxylate) and 6-phenyl-2-pyridinecarboxylic acid (CAS 39774-28-2) . Research programs investigating the influence of regioisomerism on biological target engagement or synthetic reactivity should procure this specific regioisomer to control for the confounding variables introduced by alternative substitution patterns. The distinct spatial arrangement of substituents governs hydrogen-bonding capacity, metal-chelation properties, and downstream derivatization pathways, all of which are critical determinants of compound behavior in medicinal chemistry campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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